

A Comprehensive Technical Guide to N-alpha, N-epsilon-di-Boc-L-lysine

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Compound of Interest

Compound Name: *Boc-Lys(Boc)-OH.DCHA*

Cat. No.: *B558279*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alpha, N-epsilon-di-Boc-L-lysine, also known as Boc-Lys(Boc)-OH, is a crucial building block in modern synthetic chemistry, particularly in the fields of peptide synthesis, drug delivery, and biotechnology.^[1] This derivative of the essential amino acid L-lysine features the strategic protection of both its alpha (α) and epsilon (ϵ) amino groups with tert-butyloxycarbonyl (Boc) moieties. This dual protection enhances the compound's stability and allows for controlled, site-specific reactions, making it an invaluable tool for the construction of complex molecular architectures.^[1] This guide provides an in-depth overview of the key features of N-alpha, N-epsilon-di-Boc-L-lysine, including its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, and its primary applications.

Core Properties and Specifications

N-alpha, N-epsilon-di-Boc-L-lysine is a synthetically produced compound, valued for its purity and stability, which are critical for its use in sensitive synthetic processes like peptide synthesis.^[2]

Chemical and Physical Data

The following table summarizes the key quantitative data for N-alpha, N-epsilon-di-Boc-L-lysine.

Property	Value	Reference
CAS Number	2483-46-7	[1] [3]
Molecular Formula	C16H30N2O6	[1] [3]
Molecular Weight	346.4 g/mol	[1]
Appearance	Colorless oil or white solid	[1] [4]
Purity	≥98% (HPLC)	[1]
Optical Rotation	[a]D20 = -3 ± 1° (c=1 in MeOH)	[1]
Storage Conditions	0-8 °C	[1]

Synthesis Protocol

The synthesis of N-alpha, N-epsilon-di-Boc-L-lysine is typically achieved through the reaction of L-lysine hydrochloride with di-tert-butyl dicarbonate ((Boc)2O) in an aqueous solution under basic conditions.

Experimental Methodology

Materials:

- L-lysine hydrochloride
- Di-tert-butyl dicarbonate ((Boc)2O)
- Sodium bicarbonate (NaHCO3)
- Dioxane
- Deionized water
- Diethyl ether
- Ethyl acetate
- Magnesium sulfate (MgSO4)

- Dilute hydrochloric acid (HCl)

Procedure:

- Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.
- Prepare a solution of di-tert-butyl dicarbonate in dioxane.
- Add the di-tert-butyl dicarbonate solution dropwise to the cooled lysine solution with constant stirring.
- Allow the reaction mixture to stir at room temperature for 24 hours.
- After 24 hours, wash the mixture three times with diethyl ether to remove unreacted di-tert-butyl dicarbonate.
- Adjust the pH of the aqueous phase to 2-3 using dilute hydrochloric acid.
- Extract the product from the acidified aqueous phase three times with ethyl acetate.
- Combine the organic phases and dry over magnesium sulfate for 12 hours.
- Concentrate the dried organic phase under vacuum to yield the final product, N-alpha, N-epsilon-di-Boc-L-lysine, as a white solid.

This procedure typically results in a yield of approximately 85%.

Spectroscopic Analysis

While specific spectral data for N-alpha, N-epsilon-di-Boc-L-lysine can vary slightly between batches and analytical conditions, the following provides an illustrative overview based on closely related structures and general expectations. Commercial suppliers often confirm the structure via proton NMR.[\[5\]](#)

Illustrative Spectroscopic Data

The table below presents expected and reported spectroscopic characteristics for Boc-protected lysine derivatives.

Spectroscopic Technique	Expected/Illustrative Data
¹ H NMR	Peaks corresponding to the protons of the two Boc groups (typically a singlet around 1.4 ppm), the lysine backbone protons, and the protons of the lysine side chain.
¹³ C NMR	Signals for the carbonyl carbons of the Boc groups, the quaternary carbons of the tert-butyl groups, and the carbons of the lysine backbone and side chain.
IR Spectroscopy	Characteristic absorption bands for N-H stretching, C=O stretching of the carbamate and carboxylic acid, and C-H stretching.
Mass Spectrometry	A molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns.

Key Applications in Research and Development

The unique structural features of N-alpha, N-epsilon-di-Boc-L-lysine make it a versatile reagent in several areas of scientific research and pharmaceutical development.

- Peptide Synthesis: This is the primary application. The Boc protecting groups prevent the amino groups of lysine from participating in unwanted side reactions during the stepwise assembly of peptide chains, particularly in solid-phase peptide synthesis (SPPS).[\[1\]](#)[\[6\]](#)
- Bioconjugation: The protected lysine derivative is used to link peptides to other biomolecules, such as proteins, antibodies, or nucleic acids, to create targeted drug delivery systems and diagnostic tools.[\[1\]](#)[\[6\]](#)
- Drug Development: It serves as a critical intermediate in the synthesis of peptide-based therapeutics. The ability to selectively deprotect the amino groups allows for precise

modification of drug candidates to improve their efficacy, stability, and pharmacokinetic profiles.[1][6]

- Protein Engineering: Researchers use this compound to modify proteins, enhancing their stability and functionality for therapeutic applications.[1]

Workflow and Logical Relationships

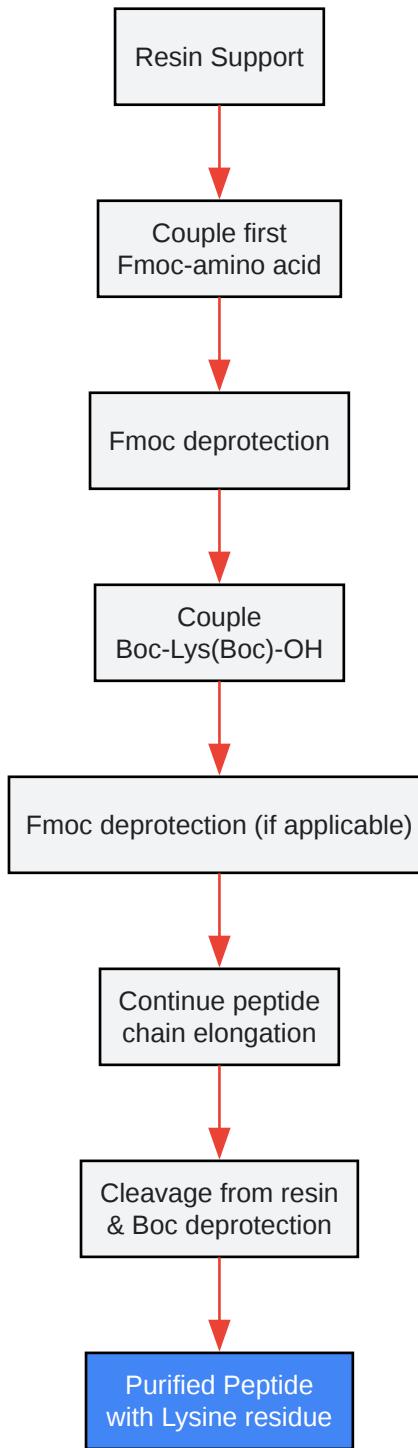
The following diagrams illustrate the synthesis workflow and the logical relationship of N-alpha, N-epsilon-di-Boc-L-lysine in the context of its primary application, peptide synthesis.



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Caption: General workflow for the synthesis of N-alpha, N-epsilon-di-Boc-L-lysine.

Solid-Phase Peptide Synthesis (SPPS)



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Caption: Role of Boc-Lys(Boc)-OH in a solid-phase peptide synthesis workflow.

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